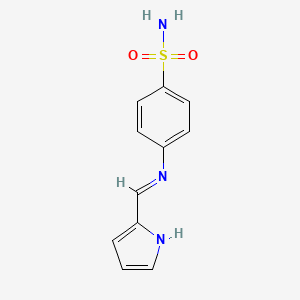

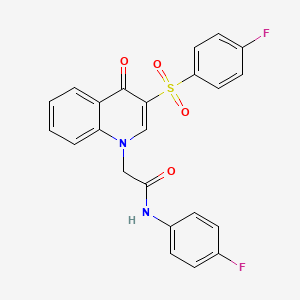

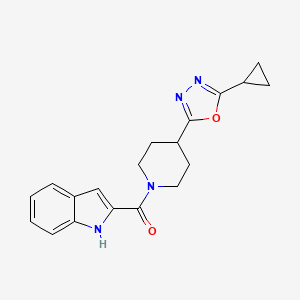

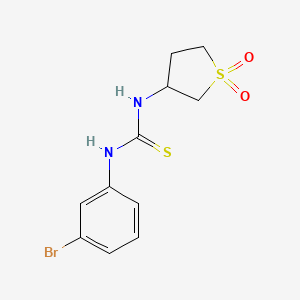

![molecular formula C14H12BrN3O2S2 B2450360 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251682-13-9](/img/structure/B2450360.png)

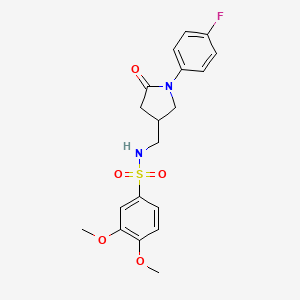

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

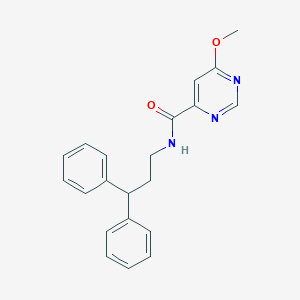

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Research indicates that derivatives of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole demonstrate significant antimicrobial and antifungal activities. These properties are highlighted in studies involving the synthesis and characterization of various benzimidazole compounds. For instance, the antimicrobial properties were observed in azetidin-2-one based phenyl sulfonyl pyrazoline derivatives (Shah et al., 2014) and novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4- quinolinones (ANISETTI & Reddy, 2012). Additionally, 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against various standard strains, further emphasizing the antimicrobial potency of these compounds.

Corrosion Inhibition

Research also points to the use of benzimidazole derivatives in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) found that 1,3,4-oxadiazole derivatives, which are structurally related to benzimidazoles, showed effective corrosion inhibition properties for mild steel in acidic environments. This was determined using a variety of techniques, including gravimetric and electrochemical methods (Ammal et al., 2018).

Anticancer Properties

Some benzimidazole derivatives are being researched for their anticancer properties. A study by Abdel‐Maksoud et al. (2021) on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives found these compounds to exhibit significant growth inhibition against multiple cancer cell lines. Specifically, certain compounds displayed strong V600EBRAF inhibitory activity, suggesting potential use in cancer treatment (Abdel‐Maksoud et al., 2021).

Electrophysiological Activity

Benzimidazole derivatives have also been explored for their electrophysiological activity. For instance, Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed comparable potency to existing class III electrophysiological agents in in vitro and in vivo studies. This indicates the potential of these compounds in cardiac electrophysiological applications (Morgan et al., 1990).

Synthesis and Computational Analysis

Moreover, the synthesis and computational analysis of these derivatives are crucial for understanding their properties and potential applications. A study by Kotan et al. (2020) characterized a newly synthesized compound and performed theoretical investigations, including NMR chemical shifts and non-linear optical (NLO) analyses, to explore its stability and properties (Kotan et al., 2020).

Eigenschaften

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S2/c15-12-5-6-13(21-12)22(19,20)18-7-9(8-18)14-16-10-3-1-2-4-11(10)17-14/h1-6,9H,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJCXUOUBFBROO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)

![methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2450287.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)

![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2450298.png)